3-((4-Chlorophenyl)amino)inden-1-one
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Overview
Description
3-((4-Chlorophenyl)amino)inden-1-one, also known as 4-CPAI, is a chemical compound with the molecular formula C15H10ClNO and a molecular weight of 255.70 g/mol.
Preparation Methods
The synthesis of 3-((4-Chlorophenyl)amino)inden-1-one involves several synthetic routes and reaction conditions. One common method involves the reaction of 4-chloroaniline with indanone under specific conditions to form the desired compound . The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .
Chemical Reactions Analysis
3-((4-Chlorophenyl)amino)inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-((4-Chlorophenyl)amino)inden-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)amino)inden-1-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity . This modulation can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
3-((4-Chlorophenyl)amino)inden-1-one can be compared with other similar compounds, such as indole derivatives and other substituted indanones . These compounds share similar structural features and may exhibit comparable biological activities. this compound is unique in its specific substitution pattern and the presence of the 4-chlorophenyl group, which can influence its reactivity and biological properties . Similar compounds include indole-3-acetic acid, indole-2-carboxylate derivatives, and various substituted indanones .
Properties
IUPAC Name |
3-(4-chloroanilino)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-10-5-7-11(8-6-10)17-14-9-15(18)13-4-2-1-3-12(13)14/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPCXNUBYPNAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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